molecular formula C18H17N3 B8046113 1H-Indene-1,1,3-tripropanenitrile CAS No. 1729-65-3

1H-Indene-1,1,3-tripropanenitrile

Cat. No.: B8046113
CAS No.: 1729-65-3
M. Wt: 275.3 g/mol
InChI Key: ZNGGADTVLFYLIB-UHFFFAOYSA-N
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Description

1H-Indene-1,1,3-tripropanenitrile is an organic compound with the molecular formula C18H17N3 It is characterized by its indene core structure, which is fused with a nitrile group and three propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-1,1,3-tripropanenitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with nitriles in the presence of a catalyst can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalyst type, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,1,3-tripropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1H-Indene-1,1,3-tripropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indene-1,1,3-tripropanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the indene core can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

3-[3,3-bis(2-cyanoethyl)inden-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-3-6-15-14-18(9-4-12-20,10-5-13-21)17-8-2-1-7-16(15)17/h1-2,7-8,14H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGGADTVLFYLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2(CCC#N)CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289644
Record name 1H-Indene-1,1,3-tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-65-3
Record name NSC62569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indene-1,1,3-tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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